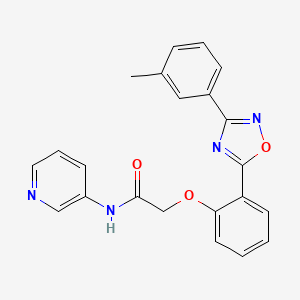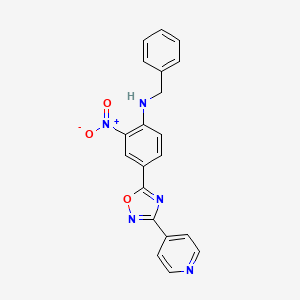
N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has been extensively studied in scientific research. It is commonly used in the field of medicinal chemistry for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has been shown to exhibit anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit cytotoxicity in some cell lines.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline. One direction is the development of new drugs based on this compound. Another direction is the study of its mechanism of action and its interactions with other molecules. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases could also be explored. Finally, the development of new synthetic methods for the preparation of this compound could also be an area of future research.
Synthesemethoden
The synthesis of N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with benzyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-benzyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-12-16(6-7-17(18)22-13-14-4-2-1-3-5-14)20-23-19(24-28-20)15-8-10-21-11-9-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZSKSTXAKGSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

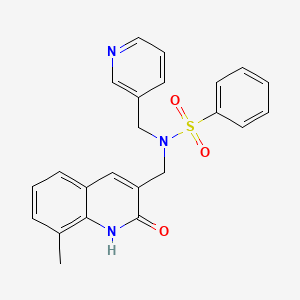
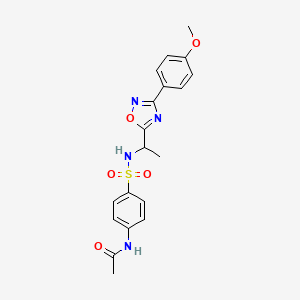
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)

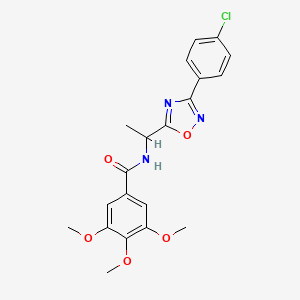
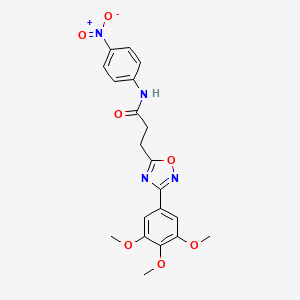
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)


![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)


![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
